molecular formula C9H17N B1214090 Quinolizidine CAS No. 493-10-7

Quinolizidine

Cat. No.: B1214090
CAS No.: 493-10-7
M. Wt: 139.24 g/mol
InChI Key: LJPZHJUSICYOIX-UHFFFAOYSA-N
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Description

Quinolizidine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₇N. These alkaloids are secondary metabolites synthesized by plants as a defense mechanism against herbivores and pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinolizidine can be synthesized through various methods. One common synthetic route involves the cyclization of 1,5-diaminopentane. This process typically requires the presence of a strong base and elevated temperatures to facilitate the formation of the this compound ring . Another method involves the reduction of this compound derivatives using hydrogenation techniques .

Industrial Production Methods: Industrial production of this compound alkaloids often involves the extraction from plant sources, particularly lupin seeds. The extraction process includes debittering, which involves soaking or washing the seeds to reduce the alkaloid content . This method is preferred due to the natural abundance of this compound alkaloids in these plants.

Chemical Reactions Analysis

Types of Reactions: Quinolizidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Lupinine
  • Sparteine
  • Lupanine
  • Cytisine
  • Anagyrine
  • Matrine

Quinolizidine stands out due to its unique ring structure and its wide range of biological activities, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-7-10-8-4-2-6-9(10)5-1/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPZHJUSICYOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964203
Record name Quinolizidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-10-7
Record name Quinolizidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolizidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolizidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINOLIZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6O58HOW33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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